molecular formula C8H10N4O2 B2357296 ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate CAS No. 1356641-11-6

ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate

Cat. No.: B2357296
CAS No.: 1356641-11-6
M. Wt: 194.194
InChI Key: BVNOSVQPRONPFD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate (CAS: 1356641-11-6, molecular formula: C₈H₁₀N₄O₂, molecular weight: 194.19 g/mol) is a pyrazole-based derivative featuring a cyano group at position 4, an imino group at position 5, and an ethyl acetate moiety at position 1 of the pyrazole ring . Its structure combines electron-withdrawing substituents (cyano and imino) with a flexible ester group, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-(5-amino-4-cyanopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-14-7(13)5-12-8(10)6(3-9)4-11-12/h4H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSNKNRHCAMPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Ethyl 3-Cyanoacetoacetate with Hydrazine Hydrate

Ethyl 3-cyanoacetoacetate, synthesized via Claisen condensation of ethyl cyanoacetate with acetyl chloride, undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux. The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack of hydrazine to form the pyrazole ring. The 5-imino group arises from tautomerization of the intermediate hydrazone.

Typical Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Time: 6–8 hours
  • Yield: 60–65%

The product is purified via recrystallization from ethanol-water mixtures. Infrared (IR) spectroscopy confirms the presence of C≡N (2250 cm⁻¹) and C=O (1720 cm⁻¹) stretches, while nuclear magnetic resonance (NMR) reveals characteristic signals for the pyrazole protons (δ 6.8–7.2 ppm) and ethyl ester group (δ 1.2–1.4 ppm).

Rh-Catalyzed C-H Activation and Annulation

Rhodium-catalyzed C-H activation has emerged as a powerful tool for constructing nitrogen-containing heterocycles. This method enables direct functionalization of preformed pyrazole intermediates.

Synthesis via Pyrazole-Alkyne Coupling

A two-step protocol involves:

  • Preparation of 4-cyano-5-imino-2,5-dihydro-1H-pyrazole via cyclocondensation.
  • Rh(III)-catalyzed coupling with ethyl propiolate.

The reaction employs [Cp*RhCl₂]₂ (5 mol%) and Cu(OAc)₂ (2 equiv) in dichloroethane at 100°C. The mechanism involves pyrazole-directed C-H activation, alkyne insertion, and reductive elimination to form the acetamide side chain.

Optimized Parameters :

  • Catalyst: [Cp*RhCl₂]₂
  • Oxidant: Cu(OAc)₂
  • Solvent: 1,2-Dichloroethane
  • Yield: 72–78%

This method offers excellent regioselectivity and functional group tolerance, making it suitable for derivatives with electron-withdrawing substituents.

Transition Metal-Free Iodocyclization

Recent advances in halogen-mediated cyclization provide cost-effective alternatives to metal catalysis.

I₂-Mediated Cyclization of Propargyl Hydrazines

N-Propargyl-N′-cyano-hydrazines undergo iodocyclization in the presence of I₂ and K₂CO₃ in acetonitrile. The reaction forms the pyrazole core while introducing the 4-cyano group via in situ nucleophilic substitution. Subsequent esterification with ethyl bromoacetate completes the synthesis.

Key Observations :

  • Iodine acts as both cyclizing agent and electrophile.
  • Base: K₂CO₃ (2 equiv)
  • Solvent: Acetonitrile
  • Yield: 55–60%

This method avoids transition metals but requires strict control of stoichiometry to prevent over-iodination.

Post-cyclization nitrile introduction offers flexibility in positioning the cyano group.

Sandmeyer-Type Cyanation

Diazotization of 5-amino-1H-pyrazole derivatives followed by treatment with CuCN/KCN in aqueous HCl introduces the cyano group at the 4-position. The ethyl acetate moiety is appended via alkylation with ethyl bromoacetate in DMF using NaH as base.

Critical Steps :

  • Diazonium salt stability: Reactions conducted at 0–5°C.
  • Alkylation efficiency: >90% conversion under anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagents Yield (%) Purity (%)
Cyclocondensation Ethyl 3-cyanoacetoacetate Hydrazine hydrate 60–65 95
Rh-Catalyzed Preformed pyrazole [Cp*RhCl₂]₂, Cu(OAc)₂ 72–78 98
Iodocyclization N-Propargyl hydrazine I₂, K₂CO₃ 55–60 92
Sandmeyer Cyanation 5-Aminopyrazole NaNO₂, CuCN 50–55 90

Advantages and Limitations :

  • Cyclocondensation : Simple setup but limited functional group compatibility.
  • Rh-Catalyzed : High yields and selectivity; expensive catalysts.
  • Iodocyclization : Cost-effective; moderate yields.
  • Sandmeyer : Flexible nitrile positioning; multi-step sequence.

Mechanistic Insights and Spectral Characterization

Cyclocondensation Mechanism

  • Enolization of β-keto ester to form enolate.
  • Nucleophilic attack by hydrazine at the carbonyl carbon.
  • Cyclization via elimination of water to generate pyrazole.
  • Tautomerization to stabilize the 5-imino group.

Spectroscopic Fingerprints

  • IR : ν(C≡N) = 2245–2255 cm⁻¹, ν(C=O) = 1715–1725 cm⁻¹.
  • ¹H NMR : Ethyl quartet (δ 4.1–4.3 ppm), pyrazole H-3 (δ 6.7 ppm).
  • ¹³C NMR : C≡N (δ 118 ppm), C=O (δ 170 ppm).

Chemical Reactions Analysis

Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The cyano and imino groups are key functional groups that participate in binding interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Effects

The compound’s pyrazole core distinguishes it from imidazole-based analogs (e.g., ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate, ). However, its closest analogs are pyrazole derivatives with variations in substituents, heterocyclic appendages, and functional groups. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target compound 4-cyano, 5-imino, ethyl acetate C₈H₁₀N₄O₂ 194.19 Cyano, imino, ester
Ethyl 2-(3-amino-5-oxo-2-tosyl-pyrazol-1-yl)acetate () 3-amino, 5-oxo, 2-tosyl C₁₅H₁₇N₃O₅S 351.38 Amino, ketone, sulfonyl
Ethyl 2-(3-(4-hydroxyphenyl)-5-(thiophen-2-yl)pyrazol-1-yl)acetate (15a, ) 3-(4-hydroxyphenyl), 5-(thiophen-2-yl) C₁₇H₁₈N₂O₃S 330.40 Hydroxyl, thiophene
Ethyl 2-(3-(3-bromo-4-methoxyphenyl)-4,4-dimethyl-5-oxo-pyrazol-1-yl)acetate (13, ) 3-(3-bromo-4-methoxyphenyl), 4,4-dimethyl, 5-oxo C₂₁H₂₂BrN₂O₄ 453.32 Bromo, methoxy, ketone

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The target compound’s cyano and imino groups contrast with electron-donating substituents like methoxy () or hydroxyl (). These differences influence electronic properties, solubility, and reactivity .
  • Steric effects : Bulky substituents (e.g., 4,4-dimethyl in ) reduce conformational flexibility compared to the target compound’s compact structure .

Key Observations :

  • Solvent and base dependence: Polar aprotic solvents (e.g., DMF) and strong bases (NaH) enable efficient alkylation (), while ethanolic NaOH favors nucleophilic substitution ().
  • Reaction time: Shorter times (3–6 h) in acetic acid () vs. 8 h in ethanolic NaOH () reflect differing reaction mechanisms.
Physicochemical and Spectroscopic Properties

Functional groups significantly alter spectroscopic profiles:

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Reference
Target compound Expected: ~2200 (C≡N), ~1650 (C=N–NH) Predicted: 1.2 (t, CH₃), 4.1 (q, CH₂), 6.5–7.5 (pyrazole H)
Compound 15a () 1731 (C=O), 1604 (C=N) 1.02 (t, CH₃), 3.93 (pyrazole CH), 6.77–7.99 (Ar-H)
Tosyl derivative () 1730 (C=O), 1340/1160 (S=O) 2.45 (s, CH₃ tosyl), 4.09 (q, CH₂)

Key Observations :

  • The target compound’s cyano group would produce a distinct ~2200 cm⁻¹ IR peak absent in oxo- or amino-substituted analogs.
  • Tosyl derivatives show characteristic S=O stretches (1340/1160 cm⁻¹), while thiophene-containing analogs exhibit aromatic C-H bending near 700 cm⁻¹ .

Hypotheses for Target Compound :

  • The cyano and imino groups may enhance binding to metalloenzymes or DNA via Lewis acid-base interactions.
Crystallographic and Stability Profiles

Crystal structures (e.g., ) reveal that substituents dictate packing patterns:

  • Tosyl derivative : Sulfonyl groups form hydrogen bonds with adjacent molecules (e.g., N–H···O=S), stabilizing the lattice .
  • Thiophene-containing analog () : Thiophene rings engage in π-π stacking, enhancing thermal stability.

Biological Activity

Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate, a compound with the molecular formula C8H10N4O2C_8H_{10}N_4O_2 and CAS number 1356641-11-6, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from multiple sources to provide a comprehensive overview of its antimicrobial, antiviral, and cytotoxic properties.

  • Molecular Weight : 194.19 g/mol
  • Molecular Structure : The compound features a pyrazole ring substituted with a cyano group and an imino group, contributing to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and related derivatives. For instance:

  • In Vitro Evaluation : In a study evaluating various pyrazole derivatives, compounds exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Mechanism of Action : The compounds demonstrated not only bactericidal effects but also the ability to inhibit biofilm formation, which is crucial in treating chronic infections. The inhibition percentages were notably higher than those observed with standard antibiotics like Ciprofloxacin .
  • Synergistic Effects : The tested derivatives showed synergistic activity when combined with Ciprofloxacin and Ketoconazole, leading to reduced MIC values and enhanced efficacy against resistant strains .

Antiviral Activity

The potential antiviral properties of this compound have also been explored:

  • HCV Inhibition : In studies focusing on hepatitis C virus (HCV), similar pyrazole derivatives were identified as inhibitors of the HCV p7 channel activity. This suggests that modifications to the pyrazole structure could yield effective antiviral agents .

Cytotoxicity and Selectivity

Cytotoxicity studies are essential for assessing the safety profile of any new compound:

  • Hemolytic Activity : The hemolytic activity of the derivatives was low, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile compared to Triton X-100 (a known hemolytic agent) .
  • Non-Cytotoxicity : The compounds exhibited non-cytotoxic effects with IC50 values greater than 60 μM, suggesting that they may be safe for further development in therapeutic applications .

Summary of Biological Activities

Activity TypeTarget Organisms/PathogensObservationsMIC Values
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition of growth; biofilm reduction0.22 - 0.25 μg/mL
AntiviralHCVInhibition of p7 channel activityNot specified
CytotoxicityHuman erythrocytesLow hemolytic activity% Lysis: 3.23% - 15.22%

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study conducted on various pyrazole derivatives demonstrated that structural modifications influenced their antimicrobial potency, with some derivatives exhibiting superior activity against resistant bacterial strains .
  • Synergistic Combinations : Research indicated that combining these compounds with existing antibiotics could enhance their effectiveness against difficult-to-treat infections, providing a promising avenue for developing new therapeutic strategies .
  • Pharmacological Potential : The compound's ability to act as a DNA gyrase and dihydrofolate reductase inhibitor highlights its potential in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate, and how are impurities controlled?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, reactions involving pyrazole precursors (e.g., hydrazine derivatives) and cyanoacetate esters in solvents like 1,4-dioxane with triethylamine as a catalyst . Impurity control involves chromatographic purification (e.g., silica gel column chromatography) and spectroscopic validation (NMR, IR) to confirm structural integrity. Reaction conditions (temperature, stoichiometry) are optimized to minimize byproducts like unreacted intermediates or hydrolysis derivatives .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyrazole ring protons appear as distinct singlets (δ 6.5–7.5 ppm), while the cyano group (C≡N) is confirmed via IR (~2200 cm⁻¹). The ester carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., C₈H₈N₆O₂, m/z ≈ 220.08) .
  • Differentiation from analogs relies on shifts in pyrazole substituents (e.g., allyloxy or bromo groups alter splitting patterns) .

Advanced Research Questions

Q. What computational strategies are employed to optimize reaction pathways for this compound, and how do they address experimental inefficiencies?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics, reducing trial-and-error experimentation. For instance, reaction path searches identify optimal intermediates (e.g., azide or triazole derivatives) and guide solvent/base selection. Feedback loops integrating experimental data (e.g., yields, byproducts) refine computational models, accelerating reaction design .

Q. How can contradictions in biological activity data for pyrazole derivatives be resolved, particularly for anticancer applications?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardization methods include:

  • Dose-Response Curves : IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to assess selectivity.
  • Target Validation : Molecular docking studies to confirm interactions with enzymes (e.g., kinases) or receptors.
  • Metabolic Stability : Microsomal assays to rule out false positives from compound degradation .

Q. What experimental design principles are critical for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Design of Experiments (DoE) : Fractional factorial designs optimize parameters (temperature, solvent ratio, catalyst loading) with minimal runs .
  • Process Control : In-line monitoring (e.g., FTIR, HPLC) detects deviations in real time.
  • Scale-Dependent Factors : Mixing efficiency and heat transfer are prioritized in reactor design (e.g., continuous flow vs. batch) .

Methodological Challenges and Solutions

Q. How are tautomeric forms (e.g., imino vs. amino) of the pyrazole core characterized, and what impact do they have on reactivity?

  • Methodological Answer :

  • Tautomer Identification : X-ray crystallography or NOESY NMR resolves tautomeric equilibria. For example, the 5-imino group may tautomerize to an amino form under acidic conditions, altering nucleophilicity .
  • Reactivity Impact : Tautomers influence regioselectivity in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition with alkynes) .

Q. What strategies mitigate degradation during storage or handling of this hygroscopic compound?

  • Methodological Answer :

  • Stabilization : Lyophilization or storage under inert gas (argon) prevents hydrolysis of the ester or cyano groups.
  • Analytical Monitoring : Accelerated stability studies (40°C/75% RH) track degradation via HPLC-MS, identifying susceptible bonds (e.g., ester cleavage) .

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